Methyl 5-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate
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Overview
Description
Methyl 5-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate is a chemical compound with the molecular formula C7H6ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the reaction of 5-chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Methyl 5-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-2-oxo-1,2-dihydropyridine-3-carboxylate
- Methyl 5-chloro-2-oxo-1,2-dihydropyridine-5-carboxylate
- Methyl 5-chloro-2-oxo-1,2-dihydropyridine-6-carboxylate
Uniqueness
Methyl 5-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development in various fields.
Properties
Molecular Formula |
C7H6ClNO3 |
---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
methyl 5-chloro-2-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-6(10)9-3-5(4)8/h2-3H,1H3,(H,9,10) |
InChI Key |
DESNOBQUJHWSOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)NC=C1Cl |
Origin of Product |
United States |
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